molecular formula C20H25N B13033612 Lercanidipine-D impurity 2

Lercanidipine-D impurity 2

Cat. No.: B13033612
M. Wt: 279.4 g/mol
InChI Key: GRMABOWYYNPBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lercanidipine-D impurity 2 is a chemical compound associated with the pharmaceutical drug lercanidipine, which is a dihydropyridine calcium-channel blocker used in the treatment of hypertension. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety and efficacy of the drug. This compound is one of the process-related impurities that can be formed during the synthesis of lercanidipine hydrochloride .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of lercanidipine-D impurity 2 involves several synthetic steps. One of the methods includes the use of hydrochloric acid lercanidipine impurity midbody to prepare the key impurity 2,6-dimethyl-4-(3-nitrobenzophenone)-1,4-dihydropyridine-3,5 dicarboxylic acid . The reaction conditions typically involve the use of specific reagents and solvents under controlled temperature and pH conditions to ensure the formation of the desired impurity.

Industrial Production Methods: In industrial settings, the production of this compound is carried out using optimized processes to ensure high yield and purity. The use of advanced chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), is common for the separation and identification of impurities . The industrial production methods are designed to be cost-effective and scalable, allowing for the efficient manufacture of the impurity for further analysis and control.

Chemical Reactions Analysis

Types of Reactions: Lercanidipine-D impurity 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the formation and transformation of the impurity during the synthesis process.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and solvents such as acetonitrile and potassium dihydrogen phosphate buffer . The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions involving this compound include various degradation products and other related impurities. These products are identified and quantified using advanced analytical techniques to ensure the purity and safety of the final pharmaceutical product .

Scientific Research Applications

Lercanidipine-D impurity 2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the development and validation of analytical methods for impurity profiling . In biology and medicine, the impurity is studied to understand its potential effects on the safety and efficacy of lercanidipine hydrochloride. In the pharmaceutical industry, the impurity is monitored and controlled during the manufacturing process to ensure the quality of the final product .

Mechanism of Action

The mechanism of action of lercanidipine-D impurity 2 is related to its chemical structure and interactions with biological molecules. As an impurity, it does not have a direct therapeutic effect but can influence the overall pharmacokinetics and pharmacodynamics of lercanidipine hydrochloride. The impurity may interact with calcium channels and other molecular targets, potentially affecting the drug’s efficacy and safety .

Comparison with Similar Compounds

Lercanidipine-D impurity 2 can be compared with other similar impurities found in lercanidipine hydrochloride, such as impurity 1, impurity 3, and impurity 4 . These impurities have different structural formulas and chemical properties, which can influence their behavior and impact on the final pharmaceutical product. This compound is unique in its specific chemical structure and formation pathway, making it an important compound to study and control in the context of lercanidipine hydrochloride production .

Conclusion

This compound is a significant compound in the context of pharmaceutical research and production. Understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds is essential for ensuring the safety and efficacy of lercanidipine hydrochloride. Ongoing research and development efforts continue to enhance our knowledge of this impurity and its role in the pharmaceutical industry.

Properties

Molecular Formula

C20H25N

Molecular Weight

279.4 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-N-methylbut-3-en-1-amine

InChI

InChI=1S/C20H25N/c1-3-4-16-21(2)17-15-20(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h3,5-14,20H,1,4,15-17H2,2H3

InChI Key

GRMABOWYYNPBDE-UHFFFAOYSA-N

Canonical SMILES

CN(CCC=C)CCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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